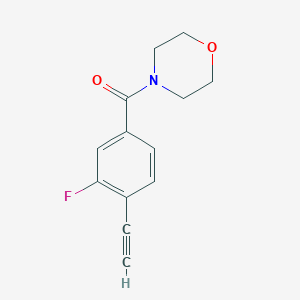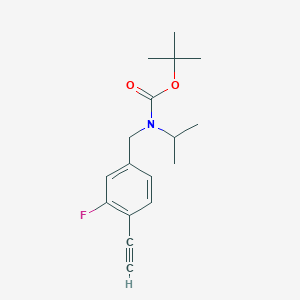
tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate: is an organic compound with the molecular formula C14H16FNO2 It is a derivative of carbamate, featuring a tert-butyl group, an ethyl group, and a 4-ethynyl-3-fluorobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethynyl-3-fluorobenzylamine.
Carbamate Formation: The amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Ethylation: The final step involves the ethylation of the carbamate using ethyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted benzyl carbamates.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorobenzyl moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-fluorobenzyl)carbamate
- Ethyl (4-ethynyl-3-fluorobenzyl)carbamate
Uniqueness: tert-Butyl ethyl(4-ethynyl-3-fluorobenzyl)carbamate is unique due to the presence of both ethynyl and fluorobenzyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
tert-butyl N-ethyl-N-[(4-ethynyl-3-fluorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-6-13-9-8-12(10-14(13)17)11-18(7-2)15(19)20-16(3,4)5/h1,8-10H,7,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOHEQDZQLESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)C#C)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














